

Angelol K: A Comprehensive Technical Guide on Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelol K is a natural coumarin compound isolated from the roots of plants such as Angelica sinensis and Angelica pubescence f. biserrata.[1][2] These plants have a history of use in traditional East Asian medicine for treating various ailments, including those related to inflammation and hematological disorders.[1] As a member of the coumarin class of secondary metabolites, Angelol K has garnered interest for its diverse bioactive potential. Notably, it exhibits significant dose-dependent inhibition of human platelet aggregation.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of Angelol K, detailed experimental methodologies for their determination, and an examination of its known signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of **Angelol K** is presented in Table 1. This data is crucial for understanding its behavior in biological systems and for the formulation of potential therapeutic agents.

Table 1: Physicochemical Properties of Angelol K



| Property | Value | Source |
|--------------------|--|-----------|
| Molecular Formula | C20H24O7 | [1][2][3] |
| Molecular Weight | 376.4 g/mol | [1][2][3] |
| CAS Number | 169736-93-0 | [1][2][3] |
| IUPAC Name | [(1R,2S)-2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] (Z)-2-methylbut-2-enoate | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[1][3] Poor aqueous solubility.[1] | [1][3] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.[1][2] | [1][2] |

Experimental Protocols

The determination of the physicochemical properties of a compound like **Angelol K** is fundamental to its development as a potential drug candidate. Below are detailed methodologies for key experiments.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4][5]

Protocol:

 Preparation of a Saturated Solution: An excess amount of solid Angelol K is added to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed glass vial.[4]



- Equilibration: The vial is agitated in a temperature-controlled shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[4]
- Phase Separation: After equilibration, the suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered through a chemically inert filter (e.g., 0.22 μm PTFE syringe filter) that does not absorb the compound.[4]
- Quantification: The concentration of Angelol K in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve of Angelol K is used for accurate quantification.[4]
- Data Reporting: The solubility is reported in units of mass per volume (e.g., μg/mL or mg/L) or molarity (mol/L) at the specified temperature.[4]



Click to download full resolution via product page

Shake-Flask Solubility Workflow

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. [6][7][8]

Protocol:

- Sample Preparation: A small amount of finely powdered, dry Angelol K is packed into a thinwalled glass capillary tube, sealed at one end, to a height of 2-3 mm.[7][8]
- Apparatus Setup: The capillary tube is placed in a heating block of a melting point apparatus
 in close proximity to a calibrated thermometer.[7]



- Initial Determination: A rapid heating rate (e.g., 10-20°C/min) is used to get an approximate melting range.[6][9]
- Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, with the temperature ramped at a rate of 1-2°C/min, starting from a temperature about 10-15°C below the approximate melting point.[6]
- Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.[6] For a pure compound, this range is typically narrow (0.5-2°C).[10]

Log P (Octanol-Water Partition Coefficient) Determination

Log P is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties. The shake-flask method is the traditional approach.[11][12][13]

Protocol:

- Phase Preparation: n-Octanol and a pH 7.4 phosphate buffer are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[12]
- Partitioning: A known amount of Angelol K is dissolved in one of the phases (e.g., the
 aqueous buffer). This solution is then mixed with a known volume of the other phase in a
 sealed container.[12][13]
- Equilibration: The mixture is agitated at a constant temperature until partitioning equilibrium is reached (can take several hours).[12]
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.[13]
- Quantification: The concentration of Angelol K in each phase is determined using a suitable analytical method like HPLC-UV.[13]



 Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of
 Angelol K in the octanol phase to its concentration in the aqueous phase. Log P is the base-10 logarithm of this value.[12]

pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different physiological pH values. For compounds with a chromophore, like coumarins, UV-Vis spectrophotometry is a common method for pKa determination.[14][15]

Protocol:

- Solution Preparation: A stock solution of **Angelol K** is prepared in a suitable solvent (e.g., methanol or DMSO). A series of buffers with a range of known pH values are also prepared.
- Spectral Measurement: A small aliquot of the **Angelol K** stock solution is added to each buffer solution to a constant final concentration. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.
- Data Analysis: The absorbance at a specific wavelength where the ionized and non-ionized forms of **Angelol K** have different absorption is plotted against the pH of the buffer.
- pKa Calculation: The resulting data is fitted to a sigmoidal curve. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the inflection point of the sigmoidal curve.[16]

Mechanism of Action and Signaling Pathway

Angelol K has been identified as an inhibitor of human platelet aggregation.[1][2] Its mechanism of action involves the modulation of a critical signaling pathway in thrombus formation.

Angelol K interferes with the adenosine diphosphate (ADP) receptor signaling pathway.[1] Specifically, it targets the P2Y₁₂ receptor, a G-protein coupled receptor on the surface of platelets.[17] Upon binding of ADP to the P2Y₁₂ receptor, a signaling cascade is initiated that leads to a decrease in intracellular cyclic AMP (cAMP) and the activation of phospholipase C (PLC).[18][19] This results in an increase in intracellular calcium (Ca²⁺) mobilization.[1] The rise



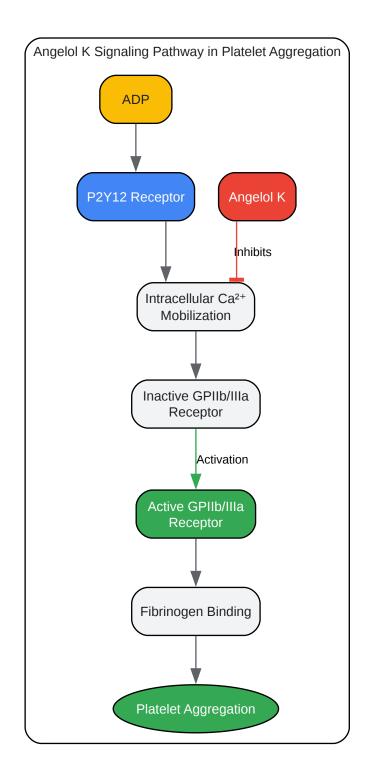




in intracellular calcium is a key event that triggers a conformational change in the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, activating it.[2] Activated GPIIb/IIIa receptors can then bind to fibrinogen, which acts as a bridge between adjacent platelets, leading to platelet aggregation and the formation of a thrombus.[20][21]

By blocking the ADP-induced calcium mobilization, **Angelol K** prevents the activation of the GPIIb/IIIa receptor.[1] This, in turn, inhibits fibrinogen binding and subsequent platelet cross-linking, thereby exerting its antiplatelet effect.[1]





Click to download full resolution via product page

Angelol K's Inhibition of Platelet Aggregation

Conclusion



This technical guide has summarized the core physicochemical properties of **Angelol K**, provided detailed experimental protocols for their determination, and elucidated its mechanism of action as a platelet aggregation inhibitor. The poor aqueous solubility of **Angelol K** presents a significant challenge for its in vivo formulation and bioavailability, a key consideration for drug development professionals.[1] The provided information serves as a foundational resource for researchers and scientists working on the development of **Angelol K** and related coumarin compounds as potential therapeutic agents. Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Validate User [ashpublications.org]
- 2. Glycoprotein IIb/IIIa Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. thinksrs.com [thinksrs.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. athabascau.ca [athabascau.ca]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. waters.com [waters.com]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijcce.ac.ir [ijcce.ac.ir]



- 15. researchgate.net [researchgate.net]
- 16. Determination of acid dissociation constant of 20 coumarin derivatives by capillary electrophoresis using the amine capillary and two different methodologies PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Role of intracellular signaling events in ADP-induced platelet aggregation PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [Angelol K: A Comprehensive Technical Guide on Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1640547#angelol-k-physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





